
3-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors such as density, boiling point, vapor pressure, etc. For “3-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid”, these specific properties are not available in the sources I found .Scientific Research Applications
Organic Synthesis and Catalysis
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound related to 3-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid, has been developed, highlighting the challenges and innovations in the synthesis of fluorinated aromatic compounds. This synthesis is crucial for manufacturing non-steroidal anti-inflammatory and analgesic materials, demonstrating the importance of such chemical syntheses in pharmaceutical production (Qiu et al., 2009).
Chemosensors
Research into 4-Methyl-2,6-diformylphenol (DFP) based compounds, which like this compound, involve fluorinated components, has led to the development of chemosensors capable of detecting various analytes. These findings underscore the role of fluorinated compounds in creating highly selective and sensitive detection systems for environmental and biological monitoring (Roy, 2021).
Environmental and Health Applications
The study of microbial degradation of polyfluoroalkyl chemicals provides insight into the environmental fate of fluorinated compounds, including potential environmental and health impacts. This research is crucial for understanding the persistence and toxicity of fluorinated compounds in the environment (Liu & Avendaño, 2013).
Fluorescence and Imaging Technologies
Methylene Blue's emerging role as a fluorophore in surgical settings, despite being known primarily as a clinical dye, illustrates the expanding applications of fluorinated compounds in medical imaging and diagnostic procedures. This review highlights the compound's potential and challenges in fluorescence-guided surgery, which may also pertain to research on related fluorinated compounds (Cwalinski et al., 2020).
Advanced Oxidation Processes
The degradation of acetaminophen by advanced oxidation processes (AOPs), and the analysis of by-products and biotoxicity, emphasizes the significance of understanding the environmental and health impacts of chemical processes involving fluorinated compounds. This research helps in evaluating the safety and efficacy of AOPs in treating pharmaceutical pollutants (Qutob et al., 2022).
Safety and Hazards
properties
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-6(10(13)14)4-7-2-3-9(12)8(11)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIWVRUIZXCMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




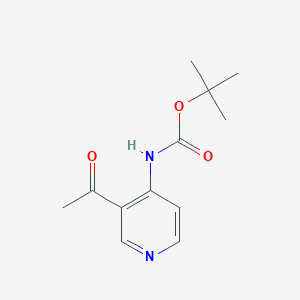
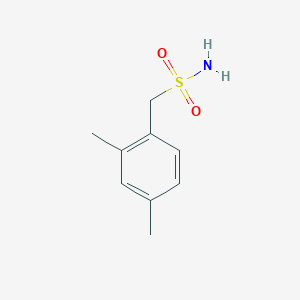

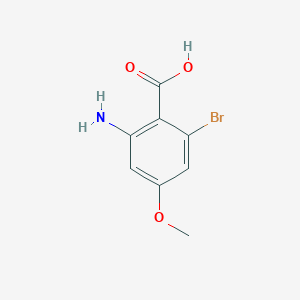



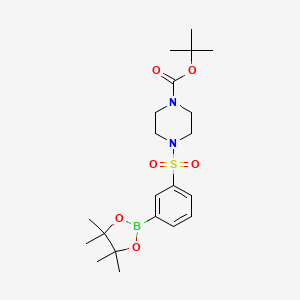



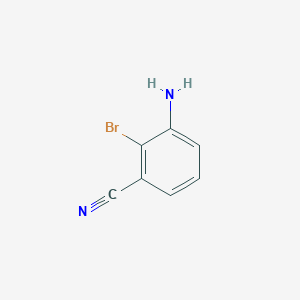
![1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1526406.png)